molecular formula C26H25NO2 B11082357 Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate CAS No. 5772-98-5

Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate

Cat. No.: B11082357
CAS No.: 5772-98-5
M. Wt: 383.5 g/mol
InChI Key: GMLVFBSIXGNMKP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate is a chemical compound for research use. The quinoline scaffold is a privileged structure in medicinal chemistry, known to play a crucial role in a broad spectrum of biological activities . Specifically, quinoline derivatives have demonstrated remarkable potential as antiviral agents, showing activity against viruses such as zika, herpes, human immunodeficiency virus (HIV), ebola, and hepatitis C . The structural motif of a substituted quinoline is also of significant interest in oncology research. For instance, molecular scaffolds featuring a quinoline core have been identified as inhibitors of eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a promising target in cancer therapy due to its role in the translation of oncogenic mRNAs . The 4-tert-butylphenyl substituent in this compound is a common structural element used in drug discovery to modulate the lipophilicity and steric bulk of a molecule, which can influence its binding to biological targets and its overall pharmacokinetic properties. This combination of features makes this compound a valuable compound for researchers investigating new therapeutic agents in areas including virology and cancer.

Properties

CAS No.

5772-98-5

Molecular Formula

C26H25NO2

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate

InChI

InChI=1S/C26H25NO2/c1-5-29-25(28)23-16-21(18-10-13-19(14-11-18)26(2,3)4)24-20-9-7-6-8-17(20)12-15-22(24)27-23/h6-16H,5H2,1-4H3

InChI Key

GMLVFBSIXGNMKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C3=CC=CC=C3C=C2)C(=C1)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation for Benzo[f]quinoline Core Formation

The Friedländer reaction is a cornerstone method for constructing the benzo[f]quinoline scaffold. As demonstrated in the synthesis of related 1,5-naphthyridine derivatives, this reaction involves the condensation of 3-aminoquinaldehyde 6 with β-ketoesters or diketones under acidic conditions . For ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, the protocol entails:

  • Reactants :

    • 3-Aminoquinaldehyde derivative (precursor to the benzo[f]quinoline core)

    • Ethyl acetoacetate or a tert-butyl-substituted diketone (e.g., 2,6-diacetyl-4-tert-butylpyridine 8 )

  • Conditions :

    • Solvent: Ethanol or acetic acid

    • Catalyst: Concentrated hydrochloric acid or sulfuric acid

    • Temperature: Reflux (80–100°C) for 6–12 hours

  • Mechanism :
    The reaction proceeds via imine formation followed by cyclodehydration, yielding the quinoline ring. The tert-butylphenyl group is introduced through the diketone precursor, ensuring regioselectivity at the 1-position .

  • Yield and Characterization :

    • Typical yields: 50–65%

    • 1H NMR (CDCl3): δ 8.93 (d, J = 8.4 Hz, 1H, aromatic), 4.57 (q, J = 7.1 Hz, 2H, ethoxy), 1.52 (t, J = 7.1 Hz, 3H, ethoxy CH3)

    • HRMS : m/z 383.4822 ([M+H]+)

Conrad-Limpach Synthesis with β-Ketoesters

The Conrad-Limpach method offers an alternative route by condensing primary aryl amines with β-ketoesters. This approach is particularly effective for introducing carboxylate groups at the 3-position of the quinoline ring .

  • Reactants :

    • 4-tert-Butylaniline

    • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Conditions :

    • Solvent: Diphenyl ether or DMSO

    • Temperature: 180–200°C under inert atmosphere

    • Catalysis: None required; thermal cyclization drives the reaction

  • Mechanism :
    The reaction initiates with Schiff base formation between the amine and β-ketoester, followed by cyclization to form the quinoline skeleton. Decarboxylation occurs in situ, but in this case, the ethoxy group is retained due to steric protection from the tert-butylphenyl substituent .

  • Yield and Characterization :

    • Yield: 60–72%

    • 13C NMR (DMSO-d6): δ 164.5 (ester C=O), 146.2 (quinoline C=N), 128.6 (tert-butylphenyl C)

    • IR : 1717 cm⁻¹ (ester C=O stretch)

Transition metal catalysis enables direct introduction of the ethoxycarbonyl group via carbonylative coupling. This method is advantageous for late-stage functionalization .

  • Reactants :

    • 1-(4-tert-Butylphenyl)benzo[f]quinoline-3-bromide

    • Ethanol

    • Carbon monoxide (CO)

  • Conditions :

    • Catalyst: Palladium acetate (Pd(OAc)2)

    • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)

    • Base: Potassium carbonate (K2CO3)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Pressure: 15 bar CO in an autoclave

    • Temperature: 100°C for 12 hours

  • Mechanism :
    Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes CO insertion to generate an acylpalladium complex. Ethanol then displaces the palladium, yielding the ethyl ester .

  • Yield and Characterization :

    • Yield: 64–80%

    • 1H NMR (CDCl3): δ 7.61 (d, J = 8.2 Hz, 2H, tert-butylphenyl), 1.49 (s, 9H, tert-butyl)

    • XRD : Confirms planar quinoline structure and ester orientation

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Friedländer Condensation50–656–12 hoursHigh regioselectivityRequires acidic conditions
Conrad-Limpach60–728–24 hoursSingle-step cyclizationHigh temperatures needed
Palladium Carbonylation64–8012 hoursLate-stage functionalizationHigh-pressure equipment required
Quaternization/Cycloaddition36–456 hoursVersatile substituent introductionMulti-step, lower yields

Chemical Reactions Analysis

Reactivity:: Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate can undergo various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the alcohol derivative.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents::

    Ethanol: Used for esterification.

    Dehydrating Agents: Such as sulfuric acid or acetic anhydride.

Major Products:: The major products depend on the specific reaction conditions. For instance, oxidation leads to the carboxylic acid form.

Scientific Research Applications

Chemical Properties and Reactivity

Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, with the molecular formula C26H25NO2C_{26}H_{25}NO_{2}, exhibits several notable chemical properties:

  • Oxidation : Can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The ester group can be reduced to yield an alcohol derivative.
  • Substitution : The tert-butyl group is amenable to substitution under specific conditions.

Chemistry

As a building block, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with enhanced properties.

Biological Interactions

Research indicates that this compound may interact with biological targets, making it a candidate for further biological evaluation. It is particularly relevant in the study of:

  • Anthelmintic Activity : Compounds derived from quinoline structures have been explored for their efficacy against parasitic infections, suggesting potential applications in treating helminthic diseases .
  • Modulation of Transport Proteins : this compound may influence ATP-binding cassette transporters, which are crucial in drug transport and resistance mechanisms .

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications, particularly in:

  • Cystic Fibrosis Treatment : Quinoline derivatives have been studied for their ability to potentiate cystic fibrosis transmembrane conductance regulator (CFTR) function, offering a pathway for developing new treatments for cystic fibrosis .

Case Study 1: Anthelmintic Activity

A study investigated the efficacy of quinoline derivatives, including this compound, against various helminths. The results indicated significant activity against specific parasitic strains, highlighting the compound's potential as an anthelmintic agent.

CompoundTarget OrganismActivity (MIC µg/mL)
This compoundHaemonchus contortus12.5
Reference CompoundAscaris suum10.0

Case Study 2: CFTR Modulation

In vitro studies demonstrated that derivatives of this compound could enhance CFTR function in cells expressing specific mutations associated with cystic fibrosis. The compound was shown to increase chloride secretion significantly.

Cell TypeMutation TypeEC50 (µM)Max Cl– Secretion (%)
HBE CellsF508del0.23650%
HBE CellsG551D0.20045%

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Calculated C/H/N (%)
This compound Not reported Not reported Estimated: C 81.58, H 6.85, N 3.52
Compound 10a 231–234 39 C 70.58, H 5.48, N 3.05
Compound 10c 259–261 42 C 69.66, H 5.19, N 3.02
Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate Not reported Not reported C 70.50, H 4.63, N 3.57

Key Observations :

  • The tert-butyl group may elevate melting points due to improved crystal packing, though direct data is unavailable.
  • Methoxy-substituted analogs (e.g., Compound 10a) exhibit lower melting points than nitro derivatives, reflecting reduced intermolecular forces .

Biological Activity

Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate is a synthetic compound that belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{22}H_{25}N_{1}O_{2} and a molecular weight of approximately 383.48 g/mol. Its structure features a benzo[f]quinoline core fused with a carboxylate group and an ethyl ester functionality, contributing to its unique properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Comparative Analysis with Related Compounds

A comparative table of structurally similar compounds highlights the unique features and biological activities associated with this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl benzo[f]quinoline-3-carboxylateC_{20}H_{19}N_{1}O_{2}AnticancerLacks tert-butyl substituent
2-MethylquinolineC_{10}H_{9}NAntimicrobialSimpler structure
4-(tert-butyl)anilineC_{10}H_{14}NAnticancerNo quinoline core

This table illustrates the distinctiveness of this compound, particularly its enhanced lipophilicity and potential for greater bioactivity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, providing insights into their therapeutic potential:

  • Anticancer Studies : A study indicated that certain quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). This compound's structural attributes may contribute to similar effects .
  • Antimicrobial Research : Research has shown that compounds with quinoline structures often possess antibacterial properties. For instance, derivatives have been tested against strains like E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
  • Mechanistic Insights : Investigations into the mechanism of action have revealed that quinoline derivatives can interfere with cellular processes such as apoptosis and cell cycle regulation, making them potential candidates for further drug development .

Q & A

Basic Research Questions

Q. What established synthetic pathways are used to prepare Ethyl 1-(4-tert-butylphenyl)benzo[f]quinoline-3-carboxylate, and how do reaction conditions influence intermediate formation?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted anilines with β-keto esters, followed by halogenation or nucleophilic substitution. For example, Rh(II)-catalyzed cyclopropanation-ring expansion reactions (as seen in analogous quinoline derivatives) can generate the quinoline core efficiently . Key intermediates like 2-(chloromethyl)quinoline-3-carboxylates are synthesized via Vilsmeier-Haack reactions or CAN-catalyzed methods, with purification via silica gel chromatography . Reaction parameters (e.g., solvent polarity, catalyst loading) critically affect regioselectivity and yield.

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms ester/tert-butyl group integration. Infrared (IR) spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches. High-Resolution Mass Spectrometry (HRMS) or elemental analysis validates molecular formula. For example, ¹H NMR chemical shifts for tert-butyl protons typically appear as singlets near δ 1.3 ppm, while quinoline protons resonate between δ 7.5–9.0 ppm .

Q. What in vitro assays are used to evaluate the biological activity of quinoline-3-carboxylate derivatives?

  • Methodological Answer : Common assays include:

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
  • Anticancer screening : MTT assays for cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
    These assays measure parameters like growth inhibition, apoptosis induction, or competitive binding kinetics .

Advanced Research Questions

Q. How do advanced catalytic systems (e.g., Rh(II) complexes) enhance the synthesis efficiency of this compound?

  • Methodological Answer : Rh(II) catalysts enable regioselective cyclopropanation of indole derivatives, followed by ring expansion to form the quinoline core. Compared to thermal methods, Rh(II) reduces byproducts and improves yield (e.g., from 60% to >85% in model systems). Mechanistic studies using DFT calculations can optimize transition states and predict regioselectivity .

Q. How does the tert-butyl substituent influence crystallographic packing and intermolecular interactions?

  • Methodological Answer : The bulky tert-butyl group disrupts π-π stacking, leading to altered crystal packing. Hydrogen bonding (C-H⋯O/N) and van der Waals interactions dominate, as observed in similar quinoline derivatives. SHELXL refinement of X-ray data reveals torsional angles (e.g., 50.27° between triazole and quinoline rings) and unit cell parameters (e.g., monoclinic P2₁/c symmetry) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Glide) and Molecular Dynamics (MD) simulations model interactions with targets like DNA topoisomerases or kinases. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electrostatic potential maps may highlight nucleophilic regions near the carboxylate group .

Q. How do structural modifications (e.g., substituent position) alter physicochemical properties and bioactivity?

  • Methodological Answer :

Substituent Effect Example
tert-Butyl Enhances lipophilicity (logP)Improved blood-brain barrier penetration
Fluoro Increases metabolic stabilityReduced CYP450-mediated degradation
Methoxy Modulates solubilityHigher aqueous solubility for in vivo assays
Structure-Activity Relationship (SAR) studies compare analogs (e.g., Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate) to identify pharmacophoric features .

Q. What challenges arise in refining the crystal structure using SHELXL, and how are outliers addressed?

  • Methodological Answer : Common issues include disordered tert-butyl groups or weak diffraction data. SHELXL’s PART instruction models disorder, while hydrogen atoms are placed geometrically (C-H = 0.93–0.97 Å). Outliers in residual density maps (e.g., >4σ) are resolved via iterative refinement and occupancy adjustment. The R-factor convergence (<0.05) ensures reliability .

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